3-(1,3-Dioxan-2-Yl)-5'-Fluoro-2'-Methylpropiophenone
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Overview
Description
3-(1,3-Dioxan-2-Yl)-5’-Fluoro-2’-Methylpropiophenone is an organic compound that features a 1,3-dioxane ring, a fluorine atom, and a methyl group attached to a propiophenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Dioxan-2-Yl)-5’-Fluoro-2’-Methylpropiophenone typically involves the formation of the 1,3-dioxane ring through acetalization of a carbonyl compound with 1,3-propanediol in the presence of an acid catalyst. The fluorine and methyl groups are introduced through nucleophilic substitution and alkylation reactions, respectively. Common catalysts used in these reactions include toluenesulfonic acid and zirconium tetrachloride .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to optimize reaction conditions and yield. The use of Dean-Stark apparatus for water removal during acetalization and the employment of efficient catalysts like tetrabutylammonium tribromide can enhance the overall efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-(1,3-Dioxan-2-Yl)-5’-Fluoro-2’-Methylpropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of nickel (Ni) or rhodium (Rh) catalysts.
Substitution: Nucleophilic aromatic substitution (SNAr) reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution or CrO3 in pyridine.
Reduction: H2/Ni or H2/Rh under mild conditions.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or lithium aluminum hydride (LiAlH4) in aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
3-(1,3-Dioxan-2-Yl)-5’-Fluoro-2’-Methylpropiophenone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting specific molecular pathways.
Industry: Utilized in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(1,3-Dioxan-2-Yl)-5’-Fluoro-2’-Methylpropiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atom can enhance its binding affinity to these targets, while the 1,3-dioxane ring provides structural stability. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
1,3-Dioxane Derivatives: Compounds like 1,3-dioxane-2-yl-benzene derivatives share structural similarities and exhibit comparable chemical reactivity.
Fluorinated Propiophenones: Other fluorinated propiophenones may have similar biological activities but differ in their specific molecular interactions and applications.
Uniqueness: 3-(1,3-Dioxan-2-Yl)-5’-Fluoro-2’-Methylpropiophenone is unique due to the combination of its 1,3-dioxane ring, fluorine atom, and methyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-(1,3-dioxan-2-yl)-1-(5-fluoro-2-methylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FO3/c1-10-3-4-11(15)9-12(10)13(16)5-6-14-17-7-2-8-18-14/h3-4,9,14H,2,5-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHOIUILWUZBKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(=O)CCC2OCCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646010 |
Source
|
Record name | 3-(1,3-Dioxan-2-yl)-1-(5-fluoro-2-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884504-39-6 |
Source
|
Record name | 3-(1,3-Dioxan-2-yl)-1-(5-fluoro-2-methylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70646010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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